3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde
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Overview
Description
3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde is a chemical compound with the molecular formula C7H7NO3 It is a derivative of pyridine, characterized by the presence of hydroxy and methoxy groups attached to the pyridine ring along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the hydroxylation and methoxylation of pyridine-2-carbaldehyde. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available pyridine derivatives. The process may include steps such as nitration, reduction, and subsequent functional group transformations to introduce the hydroxy and methoxy groups in the desired positions.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-4-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxy-4-methoxy-2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
- 3-Hydroxy-4-pyranone derivatives
- 4-Methoxy-2-pyridinecarbaldehyde
Comparison: 3-Hydroxy-4-methoxy-2-pyridinecarbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-hydroxy-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-3-8-5(4-9)7(6)10/h2-4,10H,1H3 |
InChI Key |
YSSGBBDCPWPOBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C=O)O |
Origin of Product |
United States |
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